1-bromo-3-ethoxy-2,2-difluoropropane
Description
1-Bromo-3-ethoxy-2,2-difluoropropane is a halogenated alkane derivative with the molecular formula C₅H₈BrF₂O. Its structure features a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and two fluorine atoms at position 2. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactivity of the bromine atom and the stability imparted by fluorine substituents.
Properties
CAS No. |
2354266-91-2 |
|---|---|
Molecular Formula |
C5H9BrF2O |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
1-bromo-3-ethoxy-2,2-difluoropropane |
InChI |
InChI=1S/C5H9BrF2O/c1-2-9-4-5(7,8)3-6/h2-4H2,1H3 |
InChI Key |
FCDSDOWXBSBOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CBr)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-ethoxy-2,2-difluoropropane typically involves the halogenation of an appropriate precursor. One common method is the reaction of 3-ethoxy-2,2-difluoropropanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-ethoxy-2,2-difluoropropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or alcohols depending on the nucleophile.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-bromo-3-ethoxy-2,2-difluoropropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-bromo-3-ethoxy-2,2-difluoropropane exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituent Effects: The ethoxy group in the target compound increases its molecular weight and likely boiling point compared to 1-chloro-2,2-difluoropropane.
- Halogen Influence : Bromine’s higher atomic weight and polarizability compared to chlorine may increase the density and reactivity of brominated analogs. For example, 1-bromo-1-chloro-2,2-difluoropropane has a boiling point of 101°C, significantly higher than its chloro-only counterpart (55°C) .
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